molecular formula C12H12Cl2N2 B2505644 (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride CAS No. 1263094-37-6

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride

Cat. No.: B2505644
CAS No.: 1263094-37-6
M. Wt: 255.14
InChI Key: XQDXAHBIYUQTEV-YDALLXLXSA-N
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Description

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride (CAS 1263094-37-6) is a chiral small molecule building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a stereogenic center, making the (S)-enantiomer particularly valuable for creating targeted molecules with specific biological activity. The compound belongs to a class of pyridin-2-yl-methylamine derivatives investigated for potential application in the development of pharmaceuticals, including agents for treating conditions such as anxiety, obsessive-compulsive disorder, and panic attacks . Nitrogen-containing heterocycles, such as the 6-chloropyridin-2-yl group in this compound, are fundamental scaffolds in over 85% of all biologically active compounds and are present in about 60% of unique, FDA-approved small-molecule drugs . This prevalence is due to their stability, ability to form hydrogen bonds with biological targets like DNA or proteins, and their frequent occurrence in natural products . The chlorine atom on the pyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. With a molecular formula of C12H12Cl2N2 and a molecular weight of 255.14 g/mol , this hydrochloride salt offers enhanced stability and solubility for handling in laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(S)-(6-chloropyridin-2-yl)-phenylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.ClH/c13-11-8-4-7-10(15-11)12(14)9-5-2-1-3-6-9;/h1-8,12H,14H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDXAHBIYUQTEV-YDALLXLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=NC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and benzylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts and Reagents: A chiral catalyst is often used to ensure the formation of the (S)-enantiomer. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.

    Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the reduced amine or alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance the efficacy of drugs targeting neurological and inflammatory diseases. The presence of the chloropyridine moiety contributes to its biological activity by facilitating interactions with specific receptors or enzymes.

Organic Synthesis

Intermediate in Organic Reactions
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride acts as an intermediate in the synthesis of more complex organic molecules. It is utilized in multi-step synthetic pathways to create novel compounds with potential therapeutic properties. Its versatility allows chemists to explore various reaction conditions and pathways to optimize yields.

Biological Studies

Enzyme Inhibition and Receptor Modulation
The compound has been investigated for its role as an enzyme inhibitor and receptor modulator. Studies have shown that it can interact with various biological targets, making it valuable for understanding biochemical pathways and developing new therapeutic strategies.

Case Study 1: Neurological Disorders

In a study exploring compounds for treating neurological disorders, this compound demonstrated significant activity against specific receptors involved in neurotransmission. The compound's ability to modulate these receptors suggests potential applications in developing treatments for conditions such as depression and anxiety.

Case Study 2: Anti-inflammatory Properties

Research has shown that this compound exhibits anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases. In vitro assays indicated a reduction in pro-inflammatory cytokines when cells were treated with this compound, highlighting its therapeutic potential.

Data Summary Table

Application AreaDescriptionReference
Medicinal ChemistryBuilding block for drugs targeting neurological and inflammatory diseases
Organic SynthesisIntermediate for synthesizing complex organic molecules
Biological StudiesInhibitor/modulator of enzymes and receptors
Neurological DisordersModulates neurotransmission-related receptors
Anti-inflammatory PropertiesReduces pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of (S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways by binding to target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride 6-Cl-pyridin-2-yl, phenyl C₁₂H₁₂Cl₂N₂* 267.15† Chlorine enhances lipophilicity; chiral center critical for activity.
(S)-Cyclobutyl(phenyl)methanamine hydrochloride Cyclobutyl, phenyl C₁₁H₁₆ClN 197.70‡ Non-aromatic cyclobutyl group reduces ring conjugation; NMR δ 7.36–7.28 (m, aromatic H) .
Phenyl(2-pyridyl)methylamine hydrochloride Pyridin-2-yl, phenyl C₁₂H₁₃ClN₂ 228.70 Lacks chlorine; pyridine ring may increase basicity compared to cycloalkyl analogs .
(1S)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride 6-Me-pyridin-2-yl C₈H₁₃ClN₂ 172.65 Methyl group increases electron density on pyridine, altering solubility and stability .

*Calculated based on structural formula. †Assumes hydrochloride contribution. ‡Derived from .

Substituent Effects on Physicochemical Properties

  • Chlorine vs. However, methyl groups may improve aqueous solubility due to reduced hydrophobicity.
  • Pyridine vs. This difference could influence binding to biological targets like enzymes or receptors.

Impurity Profiles and Regulatory Considerations

Regulatory guidelines for the target compound would require stringent control of such impurities, as their presence could alter safety or efficacy profiles.

Biological Activity

(S)-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride is a chiral amine compound characterized by a pyridine ring with a chlorine substitution at the 6-position and a phenyl group attached to the methanamine moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the following:

  • Starting Materials : 6-chloropyridine and benzylamine.
  • Reaction Conditions : Conducted under anhydrous conditions using solvents like dichloromethane or toluene.
  • Catalysts and Reagents : Chiral catalysts are used to ensure the formation of the (S)-enantiomer, with reducing agents such as sodium borohydride or lithium aluminum hydride commonly employed.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate signaling pathways by binding to target proteins, leading to alterations in cellular functions. The compound's unique structure allows it to participate in various biochemical interactions, potentially influencing enzyme activity and receptor modulation.

Pharmacological Applications

  • Antifungal Activity : Research indicates that compounds similar in structure exhibit antifungal properties. For instance, studies have shown that modifications at the para position of phenyl moieties can enhance antifungal efficacy against pathogens like Candida albicans and Candida parapsilosis .
  • Neuroprotective Effects : Compounds with similar scaffolds have been explored for neuroprotective applications, particularly against neurodegenerative diseases. They may act as agonists for dopamine receptors, promoting neuroprotection in models of induced neurodegeneration .
  • Ligand Properties : The compound has been investigated for its potential as a ligand in biochemical assays, indicating its role in drug development processes .

Antifungal Efficacy

A recent study evaluated the antifungal activity of various synthesized compounds related to this compound. The results demonstrated that compounds with electronegative substituents significantly enhanced antifungal activity compared to those with less electronegative atoms. For example, compound 2e showed an MIC of 1.23 μg/mL against C. parapsilosis, comparable to established antifungals like ketoconazole .

Neuroprotective Studies

In animal models, similar compounds have been shown to exert protective effects against neurodegeneration induced by toxins such as MPTP and 6-OHDA. These studies suggest that this compound may hold therapeutic promise in treating conditions like Parkinson's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundChiral amineAntifungal, neuroprotective
PhenethylaminePrimary amineLimited biological activity
PyrrolidineFive-membered ringDifferent pharmacological properties

Unique Features

The distinct substitution pattern on the pyridine ring and the chiral nature of this compound contribute to its unique biological activities compared to its analogs.

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